(1S,5S)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-6-one
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Overview
Description
(1S,5S)-3-oxa-7,9-diazabicyclo[331]nonan-6-one is a bicyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-6-one typically involves the formation of the bicyclic ring system through a series of chemical reactions. One common method involves the reaction of a suitable amine with a cyclic ketone under acidic conditions to form the bicyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(1S,5S)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-6-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
(1S,5S)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-6-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (1S,5S)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1S,5S)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-6-one include:
- (1S,5S)-3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- (1S,5S)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- (1S,5S)-3-benzoyl-3-azabicyclo[3.3.1]nonan-6-one .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of oxygen and nitrogen atoms within the bicyclic ring system. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H10N2O2 |
---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
3-oxa-7,9-diazabicyclo[3.3.1]nonan-6-one |
InChI |
InChI=1S/C6H10N2O2/c9-6-5-3-10-2-4(8-5)1-7-6/h4-5,8H,1-3H2,(H,7,9) |
InChI Key |
JKKVSLDJZWHLOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC(N2)C(=O)N1 |
Origin of Product |
United States |
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